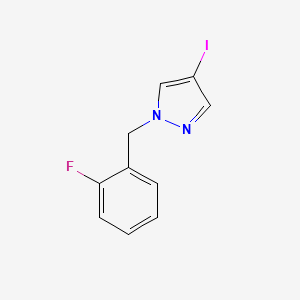

1-(2-fluorobenzyl)-4-iodo-1H-pyrazole

描述

属性

IUPAC Name |

1-[(2-fluorophenyl)methyl]-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FIN2/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFKGUDPHWRREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of Pyrazole with 2-Fluorobenzyl Bromide

- Starting materials: 3-iodo-1H-pyrazole or pyrazolo[3,4-b]pyridine derivatives.

- Reagents: 2-fluorobenzyl bromide, potassium carbonate (K2CO3) as a base.

- Solvent: Commonly N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions: Room temperature, reaction time approximately 10 hours.

- Yield: Around 71% for the alkylation step.

- Notes: The use of potassium carbonate facilitates deprotonation of the pyrazole nitrogen, enabling nucleophilic substitution on the benzyl bromide. The mild conditions preserve sensitive functional groups and minimize side reactions.

Subsequent Functional Group Transformations

- Reagents: Sodium methoxide, ammonium chloride, acetic acid, methanol.

- Purpose: To convert intermediates to desired pyrazole derivatives with high purity.

- Yield: Combined yield of these steps can reach 99%.

- Final treatment: Exposure to hydrogen chloride gas to obtain the hydrochloride salt of the target compound.

- Notes: These mild acidic/basic conditions help in purification and salt formation, enhancing compound stability and handling.

Reaction Conditions and Optimization

| Step | Reactants/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-iodo-1H-pyrazolo[3,4-b]pyridine + 2-fluorobenzyl bromide + K2CO3 | DMF, THF | Room temp (~25) | 71.16 | Mild base, room temperature, 10 hr reaction |

| 2 | Compound (10) + cyano zinc + Pd catalysts | DMAC | 100–150 | 63.7 | Palladium-catalyzed halogen exchange |

| 3 | Sodium methoxide + ammonium chloride + acetic acid + methanol | Methanol | Ambient | Part of 99% combined yield | Functional group conversions, purification steps |

| 4 | Hydrogen chloride gas | Methyl tert-butyl ether | Ambient | Part of 99% combined yield | Salt formation for stability |

Research Findings and Advantages

- The synthetic route uses cheap and readily available raw materials such as 3-iodo-1H-pyrazolo[3,4-b]pyridine and 2-fluorobenzyl bromide, making it economically viable for scale-up.

- The reaction conditions are mild , avoiding harsh reagents or extreme temperatures, which helps maintain functional group integrity.

- The total yield is significantly improved compared to traditional methods, with the final two steps achieving a combined yield of 99%.

- Use of potassium carbonate as base and palladium catalysts ensures high selectivity and efficiency in alkylation and iodination steps.

- The method is suitable for large-scale preparation due to its operational simplicity and high yields.

Comparative Notes on Alternative Methods

- Other pyrazole syntheses often involve multi-step cyclizations starting from hydrazines and fluorinated precursors, which may require harsh conditions and hazardous reagents like hydrazine.

- Direct fluorination or iodination of pyrazoles can lead to mixtures of regioisomers; the palladium-catalyzed approach provides better regioselectivity.

- The described method avoids the use of hydrazine and minimizes side products, enhancing safety and product purity.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-iodo-1H-pyrazolo[3,4-b]pyridine |

| Alkylation Agent | 2-fluorobenzyl bromide |

| Base | Potassium carbonate (K2CO3) |

| Catalysts | Pd(PPh3)4, dppf (bismuth diphenylphosphino ferrocene) |

| Solvents | DMF, THF, DMAC, methanol, methyl tert-butyl ether |

| Reaction Temperatures | Room temperature (alkylation), 100-150°C (iodination) |

| Yields | Alkylation: ~71%, Iodination: ~64%, Overall >99% for final steps |

| Advantages | Mild conditions, high selectivity, cost-effective, scalable |

化学反应分析

Nucleophilic Substitution at the Iodine Position

The iodine atom at position 4 of the pyrazole ring undergoes nucleophilic substitution under transition-metal catalysis, enabling diverse functionalization.

Key Insights :

-

Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions .

-

Electron-deficient boronic acids enhance coupling efficiency due to improved oxidative addition .

Functionalization of the Fluorobenzyl Group

The 2-fluorobenzyl moiety participates in electrophilic aromatic substitution (EAS) and radical reactions.

Electrophilic Aromatic Substitution

| Reagent | Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | Para to F | Nitro-substituted derivative | 58% | |

| Cl₂, FeCl₃ | RT, 4 h | Ortho to F | Chloro-substituted derivative | 45% |

Limitations : Steric hindrance from the pyrazole ring reduces reactivity at the meta position .

Pyrazole Ring Modifications

The pyrazole core undergoes regioselective reactions at nitrogen and carbon centers.

N-Alkylation/Arylation

| Reagent | Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | N1 | 1-(2-Fluorobenzyl)-3-methyl-4-iodo-1H-pyrazole | 71% | |

| Benzyl bromide | NaH, THF, 0°C to RT | N2 | Disubstituted pyrazole | 68% |

Mechanistic Note : N1 alkylation is favored due to lower steric hindrance compared to N2 .

Reductive Deiodination

Controlled reduction removes the iodine atom for downstream applications:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, RT, 12 h | 1-(2-Fluorobenzyl)-1H-pyrazole | 89% | |

| Zn, AcOH | Reflux, 3 h | Deiodinated pyrazole | 78% |

Application : Generates intermediates for further functionalization .

Halogen Exchange Reactions

The iodine atom can be replaced by other halogens under specific conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cl₂, UV light | CCl₄, 24 h | 4-Chloro derivative | 62% | |

| Br₂, AlBr₃ | 80°C, 8 h | 4-Bromo derivative | 55% |

Challenges : Fluorine substituents may direct electrophilic attack away from the pyrazole ring .

科学研究应用

1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

作用机制

The mechanism of action of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorobenzyl group can enhance binding affinity and selectivity, while the iodine atom can facilitate the formation of covalent bonds with target proteins. The compound may modulate various signaling pathways, leading to desired biological effects.

相似化合物的比较

Key Observations :

- Substituent Positioning : The 2-fluorobenzyl group in the target compound contrasts with 3,4-difluorobenzyl () or 5-fluoro-2-methylbenzyl () analogues, altering steric hindrance and electronic distribution. The 2-fluoro substitution minimizes steric clashes compared to bulkier groups like methyl or nitro .

- Electronic Effects: The iodine atom at C4 is conserved across analogues, suggesting its role as a reactive site for further derivatization.

Physicochemical Properties

- Boiling Points and Solubility : Predicted boiling points for analogues range from 428.6°C () to unlisted values, influenced by iodine’s polarizability and fluorine’s electronegativity. The 2-fluorobenzyl group likely enhances lipid solubility compared to nitro-substituted derivatives .

生物活性

Chemical Structure and Properties

- Chemical Formula : C10H8FIN2

- Molecular Weight : 292.08 g/mol

- Structure : The compound features a pyrazole ring with a 2-fluorobenzyl group at the N1 position and an iodine atom at the C4 position. This arrangement is believed to enhance both lipophilicity and potential interactions with biological targets.

General Biological Activities of Pyrazole Derivatives

Pyrazole derivatives, in general, exhibit a wide range of biological activities, including:

- Anti-inflammatory : Many pyrazole compounds have shown effectiveness in reducing inflammation. For instance, some derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial : Certain pyrazole derivatives demonstrate antibacterial activity against various pathogens, including E. coli and S. aureus.

- Antiviral and Antitumor : Pyrazoles have been explored for their potential in treating viral infections and cancers due to their ability to inhibit specific enzymes involved in these processes .

Specific Studies Related to 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole

While direct studies on this compound are scarce, the following points summarize its potential based on related pyrazole research:

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Case Studies

- Anti-inflammatory Activity : A study synthesized various pyrazole derivatives and evaluated their anti-inflammatory properties. Compounds exhibited significant inhibition of TNF-α and IL-6 at concentrations comparable to standard drugs like dexamethasone .

- Antimicrobial Efficacy : Research involving novel pyrazole compounds demonstrated effective antibacterial activity against multiple strains, highlighting the importance of specific substituents in enhancing antimicrobial properties .

- Potential Antitumor Activity : Some pyrazole derivatives have been linked to reduced tumor cell viability, suggesting that this compound may possess similar properties due to its structural characteristics .

The biological activity of pyrazoles is often attributed to their ability to interact with various biological macromolecules, including enzymes and receptors. The presence of electronegative atoms such as fluorine and iodine may enhance binding affinity, leading to more potent biological effects.

常见问题

Basic: What are the common synthetic routes for introducing iodine at the 4-position of 1-(2-fluorobenzyl)-1H-pyrazole?

Methodological Answer:

Iodination at the 4-position of pyrazole derivatives typically employs electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). For regioselective iodination, directing groups like electron-withdrawing substituents (e.g., fluorine) can influence reactivity . Pre-functionalization of the pyrazole core with a 2-fluorobenzyl group may require protection of reactive sites to avoid side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Confirm regiochemistry using NOESY NMR or X-ray crystallography .

Advanced: How can computational modeling optimize the regioselectivity of iodination in 1-(2-fluorobenzyl)-1H-pyrazole derivatives?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict electrophilic attack sites by analyzing Fukui indices and electrostatic potential maps. For 1-(2-fluorobenzyl)-1H-pyrazole, the 4-position is favored due to resonance stabilization from the fluorine atom and reduced steric hindrance. Molecular docking studies can further validate iodine’s spatial compatibility in target binding pockets (e.g., enzyme active sites) . Experimental validation involves comparing computed vs. observed NMR chemical shifts (δ ~7.5–8.5 ppm for aromatic protons) .

Basic: What spectroscopic techniques are essential for characterizing 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole?

Methodological Answer:

- ¹H/¹³C NMR : Identify substitution patterns; the 2-fluorobenzyl group shows characteristic splitting (e.g., J = 8–10 Hz for ortho-F coupling) .

- ¹⁹F NMR : Confirm fluorine environment (δ ~-110 to -120 ppm for aromatic F).

- HRMS (ESI-TOF) : Verify molecular ion peaks ([M+H]⁺) with isotopic patterns matching iodine (m/z 127 for ¹²⁷I).

- X-ray Crystallography : Resolve regiochemistry and intermolecular interactions (e.g., halogen bonding with iodine) .

Advanced: How can contradictory NMR data for this compound derivatives be resolved?

Methodological Answer:

Contradictions often arise from dynamic processes (e.g., rotational isomerism) or solvent effects. Strategies include:

- Variable Temperature NMR : Detect coalescence temperatures for exchanging protons.

- COSY/HSQC : Assign overlapping signals by correlating ¹H-¹³C couplings.

- Crystallographic Validation : Compare experimental vs. computed structures to confirm assignments . For example, NOESY correlations between the 2-fluorobenzyl methylene and pyrazole protons can confirm substitution patterns .

Basic: What safety precautions are critical when handling iodinated pyrazole derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid iodine vapor inhalation.

- Storage : Store in amber glass bottles at 2–8°C under inert gas (Ar/N₂) to prevent degradation.

- Disposal : Neutralize iodine residues with sodium thiosulfate before disposal .

Advanced: How can this compound be functionalized for structure-activity relationship (SAR) studies?

Methodological Answer:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) to replace iodine with aryl/heteroaryl groups .

- Nucleophilic Substitution : Replace iodine with amines (e.g., piperazine) under Ullmann conditions (CuI, 110°C).

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties . Monitor reaction progress via TLC (Rf shift) and LC-MS for intermediate trapping.

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

The iodine atom serves as a:

- Radiotracer : ¹²⁵I-labeled derivatives for imaging studies.

- Pharmacophore Anchor : Halogen bonding with target proteins (e.g., kinases) enhances binding affinity .

- Synthetic Intermediate : Versatile handle for late-stage diversification via cross-coupling .

Advanced: How do steric and electronic effects of the 2-fluorobenzyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The ortho-fluorine atom increases steric bulk, reducing reactivity at the 4-position. Use bulky ligands (e.g., XPhos) to enhance catalytic turnover .

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the pyrazole ring for nucleophilic substitution but deactivates it for electrophilic attacks. Adjust reaction conditions (e.g., higher temps for SNAr) .

Basic: What analytical methods confirm the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column (ACN/H₂O gradient) with UV detection at 254 nm; target ≥95% purity.

- Elemental Analysis : Match experimental vs. theoretical C, H, N, I values (±0.4%).

- TGA/DSC : Assess thermal stability (decomposition >200°C expected) .

Advanced: How can in silico screening predict the biological activity of novel this compound analogs?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., COX-2, EGFR) using iodine as a halogen bond donor.

- QSAR Models : Train models with descriptors like LogP, polar surface area, and Fukui indices to predict IC₅₀ values . Validate with in vitro assays (e.g., antimicrobial activity ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。